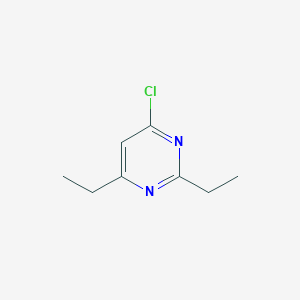

4-Chloro-2,6-diethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2,6-diethylpyrimidine is a synthetic organic compound . It belongs to the pyrimidine family of heterocyclic compounds, which are widely used in medicinal chemistry.

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized using various methods . For instance, one process involves reacting barbituric acid with phosphorus oxychloride .Mechanism of Action

Target of Action

4-Chloro-2,6-diethylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .

Mode of Action

It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions with various nucleophiles . This suggests that this compound might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrimidine derivatives, it’s plausible that this compound could influence multiple pathways, depending on its specific targets .

Result of Action

The interaction of pyrimidine derivatives with their targets can lead to various downstream effects, potentially influencing cellular processes such as signal transduction, gene expression, and cell proliferation .

Advantages and Limitations for Lab Experiments

4-Chloro-2,6-diethylpyrimidine has several advantages for lab experiments. It is a relatively stable compound and can be synthesized via a variety of methods. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, this compound has a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.

However, there are several limitations to using this compound in lab experiments. It is a relatively toxic compound and should be handled with care. Furthermore, its effects on biological systems are not always predictable and can vary depending on the system being studied.

Future Directions

There are a variety of potential future directions for the study of 4-Chloro-2,6-diethylpyrimidine. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It could also be used as a tool to study the effects of prostaglandins on biological systems. Furthermore, it could be used to study the effects of enzyme inhibitors on drug metabolism. Additionally, it could be used to study the effects of drugs on enzyme-catalyzed reactions. Finally, it could be used to develop new drugs and drug delivery systems.

Synthesis Methods

4-Chloro-2,6-diethylpyrimidine can be synthesized by a variety of methods, including the Grignard reaction, the oxidation of 4-chloro-2-ethoxy-6-methylpyrimidine, and the reaction of 2,6-diethylpyrimidine with thionyl chloride. The Grignard reaction is the most commonly used method for the synthesis of this compound, as it is relatively simple and cost-effective. In this reaction, 4-chloro-2-ethoxy-6-methylpyrimidine is reacted with magnesium in the presence of a suitable solvent, such as diethyl ether. The reaction yields this compound as the product.

Scientific Research Applications

4-Chloro-2,6-diethylpyrimidine has been studied extensively in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst in organic reactions. In medicinal chemistry, this compound has been used as a model compound for the development of new drugs and for the study of drug metabolism. In biochemistry, this compound has been used as a model compound for the study of enzyme-catalyzed reactions.

Safety and Hazards

properties

IUPAC Name |

4-chloro-2,6-diethylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUQKSBLKAPEDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)

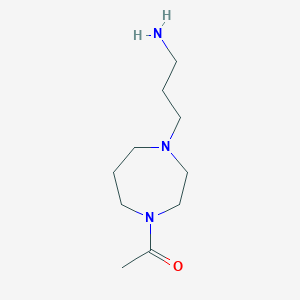

![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)

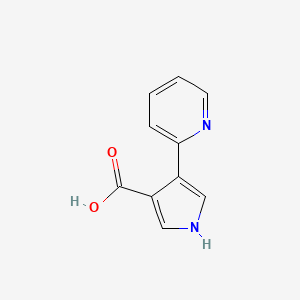

![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)

![2-[(Cyclohexylmethyl)amino]isonicotinonitrile](/img/structure/B1386212.png)